molecular formula C13H22ClN3O B1460585 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2140316-43-2

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1460585
CAS No.: 2140316-43-2
M. Wt: 271.78 g/mol
InChI Key: IDPCYXAKRIYAAI-UHFFFAOYSA-N
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Description

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21N3O.2ClH. It is known for its unique structure, which includes a cyclobutyl group attached to an oxazole ring, further connected to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the cyclobutyl group. The piperidine ring is then attached through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include cyclobutyl bromide, oxazole derivatives, and piperidine .

Chemical Reactions Analysis

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

2140316-43-2

Molecular Formula

C13H22ClN3O

Molecular Weight

271.78 g/mol

IUPAC Name

1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H21N3O.ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;/h9-11H,1-8,14H2;1H

InChI Key

IDPCYXAKRIYAAI-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl.Cl

Canonical SMILES

C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 3
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 4
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 5
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride

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